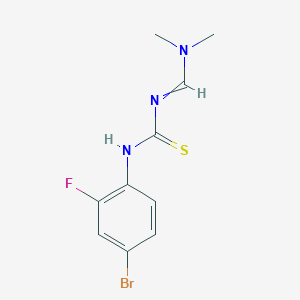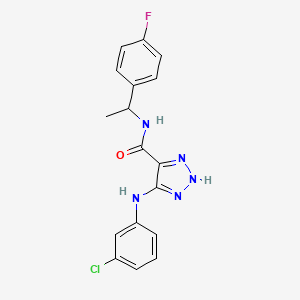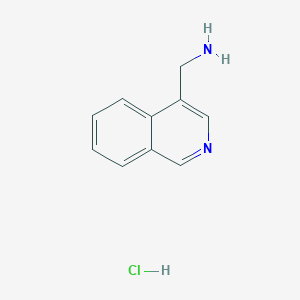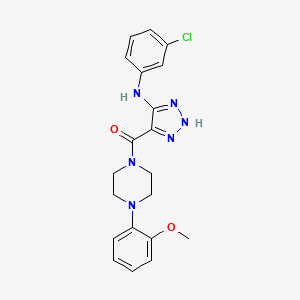
(E)-N'-(4-bromo-2-fluorophenylcarbamothioyl)-N,N-dimethylformimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromo-2-fluorophenyl)-3-[(1E)-(dimethylamino)methylidene]thiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, along with a dimethylamino group attached to the thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-fluorophenyl)-3-[(1E)-(dimethylamino)methylidene]thiourea typically involves the reaction of 4-bromo-2-fluoroaniline with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding imine. This intermediate is then reacted with thiourea under acidic conditions to yield the desired compound. The reaction conditions often include:
Temperature: Typically around 60-80°C
Solvent: Commonly used solvents include ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-bromo-2-fluorophenyl)-3-[(1E)-(dimethylamino)methylidene]thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or thiol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(4-bromo-2-fluorophenyl)-3-[(1E)-(dimethylamino)methylidene]thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(4-bromo-2-fluorophenyl)-3-[(1E)-(dimethylamino)methylidene]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include:
Enzyme Inhibition: The compound can act as a competitive or non-competitive inhibitor of enzymes, affecting their catalytic activity.
Receptor Modulation: It can bind to receptors, altering their signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-bromo-2-fluorophenyl)ethanone
- 1-(4-bromo-2-fluorophenyl)ethan-1-amine
- 4-bromo-2-fluorobiphenyl
Uniqueness
1-(4-bromo-2-fluorophenyl)-3-[(1E)-(dimethylamino)methylidene]thiourea is unique due to the presence of both bromo and fluorine substituents on the phenyl ring, along with the dimethylamino group attached to the thiourea moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H11BrFN3S |
|---|---|
Poids moléculaire |
304.18 g/mol |
Nom IUPAC |
1-(4-bromo-2-fluorophenyl)-3-(dimethylaminomethylidene)thiourea |
InChI |
InChI=1S/C10H11BrFN3S/c1-15(2)6-13-10(16)14-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,14,16) |
Clé InChI |
UXEJJPIVAWIWLF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NC(=S)NC1=C(C=C(C=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B14102442.png)
![7-Bromo-1-[3-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102444.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102445.png)


![(E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14102485.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14102486.png)
![1-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14102492.png)
![N-(4-methoxyphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide](/img/structure/B14102497.png)
![1-[2-[ethyl-(2-hydroxy-2-methoxypropyl)amino]ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B14102500.png)
![3'-(2-hydroxy-4-methylphenyl)-1,5'-dimethyl-1'H-spiro[indole-3,4'-pyrrolo[3,4-c]pyrazole]-2,6'(1H,5'H)-dione](/img/structure/B14102509.png)


